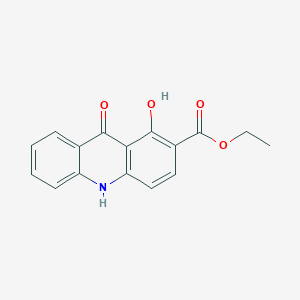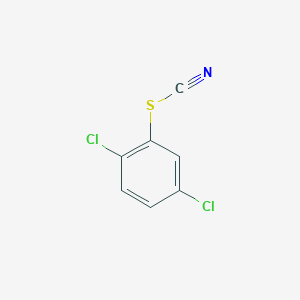
1,4-Dichloro-2-thiocyanatobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dichloro-2-thiocyanatobenzene is an organic compound with the molecular formula C7H3Cl2NS and a molecular weight of 204.07 g/mol . It appears as a yellow to white solid and is primarily used for laboratory research purposes . This compound is known for its unique chemical structure, which includes both chlorine and thiocyanate functional groups attached to a benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Dichloro-2-thiocyanatobenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves the use of chlorinated benzene derivatives and thiocyanate reagents under controlled conditions to ensure the desired substitution pattern on the benzene ring .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dichloro-2-thiocyanatobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The thiocyanate group can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can modify the thiocyanate group to different functional groups .
Wissenschaftliche Forschungsanwendungen
1,4-Dichloro-2-thiocyanatobenzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although not widely used in clinical settings.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,4-Dichloro-2-thiocyanatobenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The chlorine and thiocyanate groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules . The specific pathways and molecular targets depend on the context of its use and the nature of the reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dichlorobenzene: Similar structure but lacks the thiocyanate group.
2,4-Dichlorothiocyanatobenzene: Different substitution pattern on the benzene ring.
1,2-Dichlorobenzene: Similar structure but with chlorine atoms in adjacent positions.
Uniqueness
1,4-Dichloro-2-thiocyanatobenzene is unique due to the presence of both chlorine and thiocyanate groups on the benzene ring, which imparts distinct chemical properties and reactivity compared to other chlorinated benzenes .
Eigenschaften
CAS-Nummer |
3226-39-9 |
|---|---|
Molekularformel |
C7H3Cl2NS |
Molekulargewicht |
204.08 g/mol |
IUPAC-Name |
(2,5-dichlorophenyl) thiocyanate |
InChI |
InChI=1S/C7H3Cl2NS/c8-5-1-2-6(9)7(3-5)11-4-10/h1-3H |
InChI-Schlüssel |
IAUMIFDONBITJX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)SC#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Bis[(2-hydroxyethyl)phenylamino]-2-propanol](/img/structure/B14127932.png)
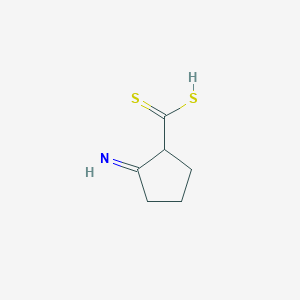
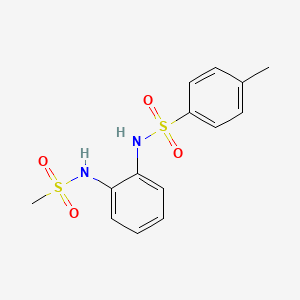

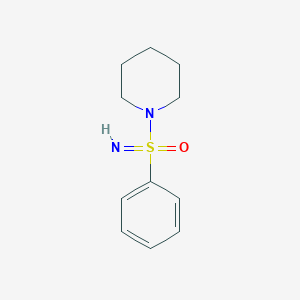
![1-({[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetyl)piperidine-3-carboxylic acid](/img/structure/B14127983.png)
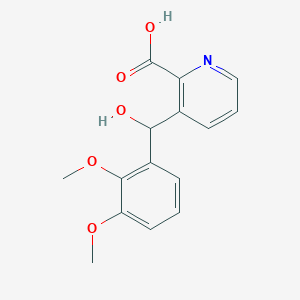
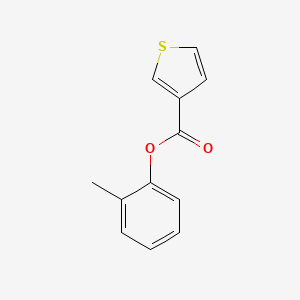
![2,4-dioxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B14127996.png)
![2-(4-chlorophenyl)-6-[(fluorosulfonyl)oxy]-4-Quinolinecarboxylic acid](/img/structure/B14128000.png)
![6-[2-(Dimethylamino)ethyl]-2,4-dimethyl-1-oxo-1lambda~5~-pyrimidin-5-ol](/img/structure/B14128003.png)

